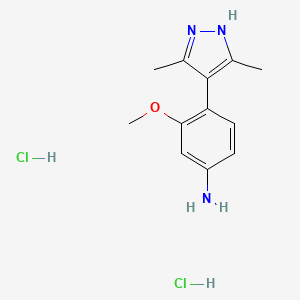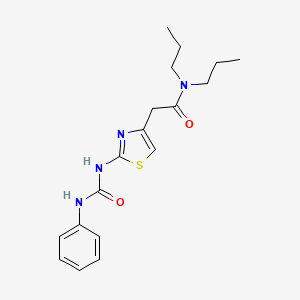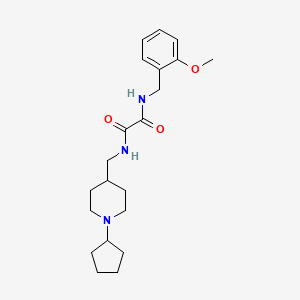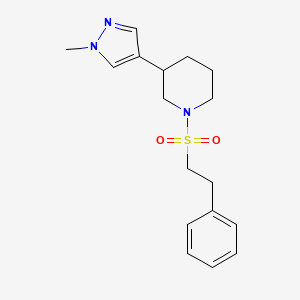
N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis often begins with the assembly of the pyrazole ring. The procedure typically involves the cyclization of 1,3-diketones with hydrazines under controlled acidic or basic conditions. This is followed by sulfonylation and subsequent methylation steps. Ethanesulfonamide can then be introduced through sulfonamide coupling reactions, using reagents like sulfonyl chlorides and a base such as triethylamine.
Industrial production methods: For industrial-scale production, advanced methods like continuous flow synthesis or catalytic hydrogenation could be employed to ensure yield efficiency. Automation and stringent reaction control are essential to maintain product purity and consistency.
Types of reactions it undergoes:
Oxidation: The aromatic groups can undergo electrophilic aromatic substitution reactions.
Reduction: Possible at the pyrazole ring.
Substitution: Can occur at various functional groups, particularly the sulfonyl and phenyl groups.
Common reagents and conditions used in these reactions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogens or nucleophiles under catalytic or microwave-assisted conditions.
Major products formed from these reactions:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted sulfonamides or phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in synthetic organic chemistry, aiding in the development of new molecules with potential biological activity.
Biology: Its structure suggests roles in binding to biological receptors, making it valuable in studies of receptor-ligand interactions and enzyme inhibition.
Medicine: Pharmacologically, it may serve as a lead compound for developing drugs targeting inflammation, infections, or cancer. Its sulfonamide moiety suggests potential antibacterial and antitumor properties.
Industry: In industrial applications, it can be part of the synthesis of agrochemicals or specialty chemicals where its reactivity patterns are exploited for specific functionalization.
Mechanism of Action
The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions, while the sulfonamide group might inhibit enzyme activity by mimicking natural substrates or binding to active sites. Pathways involved often relate to signal transduction, cellular metabolism, or gene expression.
Comparison with Similar Compounds
Similar compounds include:
N-(4-methylsulfonylphenyl)-ethanesulfonamide: Both share sulfonamide and aromatic features but differ in ring structure.
Pyrazoles: Varying substitutions on the pyrazole ring offer different biological activities.
Other sulfonamides: Such as sulfamethoxazole, a well-known antibacterial agent, highlighting the therapeutic potential.
The uniqueness of N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide lies in its structural diversity combining sulfonamide, pyrazole, and aromatic functionalities, making it a versatile candidate for multiple research avenues.
Properties
IUPAC Name |
N-[4-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-16-11-9-15(10-12-16)18-13-19(22(20-18)27(3,23)24)17-8-6-5-7-14(17)2/h5-12,19,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMOKSHGWZKOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-fluorophenyl)sulfanyl]-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2907543.png)


![Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2907548.png)





![1-benzyl-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2907555.png)
![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2907558.png)

![1-benzyl-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2907562.png)

